![molecular formula C15H11BrN2O4 B5850281 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDBCB and has a molecular weight of 417.12 g/mol.
Mecanismo De Acción
The mechanism of action of BDBCB is not fully understood. However, it is believed that BDBCB inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells and fungi. BDBCB also has anti-inflammatory properties that are believed to be due to its ability to inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects
BDBCB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi by inhibiting the activity of certain enzymes. BDBCB also has anti-inflammatory properties that are believed to be due to its ability to inhibit the production of certain inflammatory cytokines. In addition, BDBCB has been shown to have antioxidant properties that may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDBCB in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and fungi. BDBCB also has anti-inflammatory properties that may be beneficial in studying inflammatory diseases. However, one of the limitations of using BDBCB in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of BDBCB.
Direcciones Futuras
There are several future directions for the study of BDBCB. One direction is to further investigate its anticancer properties and its potential use in cancer treatment. Another direction is to study its antifungal properties and its potential use in treating fungal infections. In addition, more research is needed to understand the mechanism of action of BDBCB and to determine the optimal dosage and administration for its use in lab experiments. Finally, BDBCB has potential applications in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases, and further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of BDBCB is a complex process that involves several steps. The first step involves the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride. The second step involves the reaction of 3-bromobenzoyl chloride with N-(1,3-benzodioxol-5-yl)acetamide to form N-(1,3-benzodioxol-5-ylcarbonyl)-3-bromobenzamide. The final step involves the reaction of N-(1,3-benzodioxol-5-ylcarbonyl)-3-bromobenzamide with ammonium acetate to form BDBCB.
Aplicaciones Científicas De Investigación
BDBCB has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. BDBCB has also been studied for its antifungal properties and has shown potential in treating fungal infections. In addition, BDBCB has been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4/c16-11-3-1-2-9(6-11)14(17)18-22-15(19)10-4-5-12-13(7-10)21-8-20-12/h1-7H,8H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNENYNQFSLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC(=CC=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)
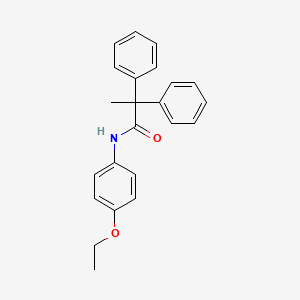
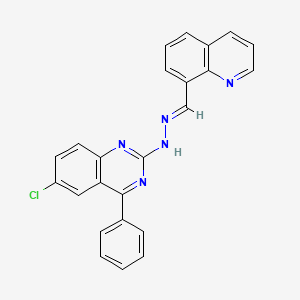
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
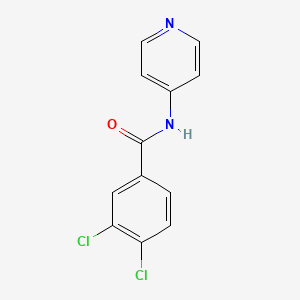

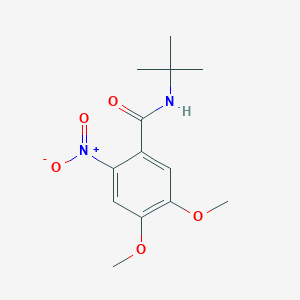
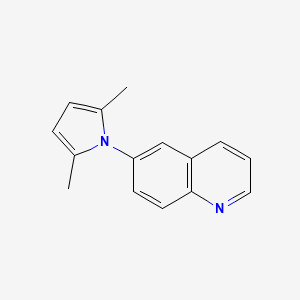

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)